REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][O:9][CH:10]=[CH:11][O:12][CH3:13].C(O)(=[O:17])C=C.[CH3:19][C:20]([C:23]([O:25]OC(C)(C)C)=[O:24])(C)C>C(C(C)=O)C>[CH3:8][O:9][CH:10]=[CH:11][O:12][CH3:13].[C:1]([OH:6])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:17])=[O:5].[C:23]([OH:25])(=[O:24])[CH:20]=[CH2:19]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
57 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
copolymer 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC=COC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
133 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
COC=COC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=COC
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |